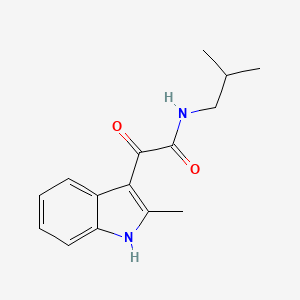

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9(2)8-16-15(19)14(18)13-10(3)17-12-7-5-4-6-11(12)13/h4-7,9,17H,8H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOTXYYLUFFKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that indole derivatives, including 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide, exhibit significant anticancer activity. A study demonstrated that compounds derived from indole can inhibit tumor growth in various cancer models. For instance, specific analogs showed promising results in mouse xenograft models for head and neck cancers, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives are known to interact with various molecular targets, including kinases and transcription factors, which play crucial roles in cancer cell survival and proliferation .

Pharmacological Applications

Anti-inflammatory Effects

Indole-based compounds have been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . The specific compound may also show similar properties due to its structural similarities with known anti-inflammatory agents.

Neuroprotective Effects

There is emerging evidence suggesting that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances the therapeutic potential of such compounds .

Material Science Applications

Polymeric Composites

The incorporation of indole derivatives into polymeric materials has been explored for enhancing the mechanical and thermal properties of the composites. The unique chemical structure of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide contributes to improved stability and durability in various applications, including coatings and adhesives .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity (2015) | Demonstrated significant tumor growth inhibition in xenograft models | Oncology |

| Neuroprotective Mechanism Exploration (2020) | Identified protective effects against oxidative stress in neuronal cells | Neuropharmacology |

| Material Enhancement Research (2023) | Improved mechanical properties of polymer composites with indole derivatives | Material Science |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(2-methyl-1H-indol-3-yl)ethan-1-ol: This compound shares the indole core structure but differs in the functional groups attached to it.

2-(2-methyl-1H-indol-3-yl)thioethanamine: Another indole derivative with a different substituent, leading to distinct chemical and biological properties.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide can be represented as follows:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- IUPAC Name : 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide

This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing indole structures. For instance, a study focused on derivatives of indole demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Specifically, compounds similar to 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide have shown promise in targeting the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor growth and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have also been noted in various studies. Compounds with similar structures have been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide may possess similar anti-inflammatory activity .

Neuroprotective Effects

Emerging research indicates that indole derivatives may exert neuroprotective effects. For example, some studies suggest that these compounds can modulate neurotransmitter systems and protect neurons from oxidative stress. The potential neuroprotective properties of 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide warrant further investigation, particularly in the context of neurodegenerative diseases .

Study 1: Antitumor Activity

In a preclinical study, researchers evaluated the antitumor activity of several indole derivatives, including those structurally related to 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide. The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting that these compounds could be developed into effective anticancer agents .

Study 2: Inflammation Model

Another study utilized a carrageenan-induced paw edema model in rats to assess the anti-inflammatory effects of indole derivatives. The results indicated a marked reduction in edema size following treatment with compounds similar to 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide, highlighting their potential therapeutic applications in inflammatory conditions .

Data Table: Biological Activities of Indole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving indole core functionalization and amide coupling is typical. For example, describes a similar acetamide derivative synthesized via sequential acylation and coupling reactions. Key steps include:

- Acylation : Reacting the indole precursor with chloroacetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂ .

- Purification : Use of silica gel chromatography (e.g., MeOH/CH₂Cl₂ gradients) and recrystallization from ethyl acetate to achieve >95% purity .

- Yield optimization : Stepwise addition of reagents (e.g., acetyl chloride) and controlled reaction times (3–24 hours) minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns on the indole ring and acetamide moiety (e.g., δ 7.69 ppm for indole NH in CDCl₃) .

- ESI/APCI-MS : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Screen for antimicrobial or anticancer activity using:

- MIC assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-methylindole moiety in cross-coupling reactions?

- Methodology : Computational and experimental analysis:

- DFT studies : Calculate electron density maps (e.g., using Gaussian 09) to identify reactive sites on the indole ring .

- Kinetic profiling : Monitor reaction intermediates via time-resolved NMR or HPLC under varying temperatures (25–80°C) .

- highlights the role of pH and solvent polarity in amide bond stability, which can guide solvent selection (e.g., DMF vs. THF).

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology : Meta-analysis and mechanistic studies:

- Dose-response curves : Compare IC₅₀ values across studies to identify assay-specific variability (e.g., serum concentration effects) .

- Target validation : Use CRISPR-Cas9 knockdowns or Western blotting to confirm protein targets (e.g., kinases, tubulin) .

- Structural analogs : Cross-reference bioactivity data from (e.g., 2-chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide) to infer SAR trends.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions .

- Molecular docking : Simulate binding to receptors (e.g., COX-2, EGFR) using AutoDock Vina with PDB structures (e.g., 1CX2) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.